Acetic Acid Side Chain Length: Direct Comparison of Acetic Acid vs. Propionic and Butyric Acid Analogs in Aldose Reductase Inhibition
In a series of isoxazolo-pyridazinone aldose reductase inhibitors, derivatives bearing an acetic acid group at the N1 position consistently exhibited higher inhibitory potency compared to analogs with longer propionic or butyric acid side chains [1]. The target compound (3-Methyl-6-oxo-6H-pyridazin-1-yl)-acetic acid shares this essential acetic acid pharmacophore feature, making it a preferable scaffold for maintaining target engagement in aldose reductase inhibitor programs relative to propionic acid-substituted building blocks [1].
| Evidence Dimension | Aldose reductase inhibitory potency (relative activity) |
|---|---|
| Target Compound Data | Acetic acid derivative class (structurally analogous core) |
| Comparator Or Baseline | Propionic acid derivatives (longer side chain) |
| Quantified Difference | Acetic acid derivatives are more effective than propionic and butyric analogues [1] |
| Conditions | In vitro aldose reductase enzymatic assay |
Why This Matters
Procurement of the acetic acid variant (CAS 412018-60-1) ensures retention of the optimal side-chain length for target binding, avoiding potency losses observed with propionic acid analogs.
- [1] Costantino, L.; Rastelli, G.; Gamberini, M.C.; Giovannoni, M.P.; Piaz, V.D.; Vianello, P.; Barlocco, D. Isoxazolo-[3,4-d]-pyridazin-7-(6H)-one as a potential substrate for new aldose reductase inhibitors. J. Med. Chem. 1999, 42(11), 1894-1900. View Source
